Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-

Description

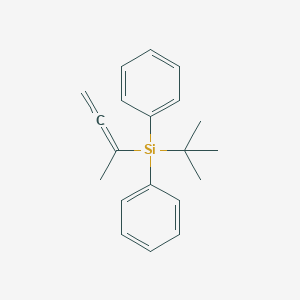

The compound Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- is a structurally complex organosilane featuring three distinct substituents: a bulky tert-butyl (1,1-dimethylethyl) group, a conjugated allene (1-methyl-1,2-propadienyl) moiety, and two aromatic phenyl groups. The tert-butyl and diphenyl groups confer significant steric hindrance, while the allene group introduces reactivity due to its conjugated double bonds .

Properties

CAS No. |

389138-22-1 |

|---|---|

Molecular Formula |

C20H24Si |

Molecular Weight |

292.5 g/mol |

InChI |

InChI=1S/C20H24Si/c1-6-17(2)21(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1H2,2-5H3 |

InChI Key |

CQNXEVWIXJNVDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The tert-butyldiphenylsilyl group is introduced via a two-step protocol:

- Formation of tert-Butylmagnesium Chloride :

$$

\text{(CH}3\text{)}3\text{CCl} + \text{Mg} \xrightarrow{\text{Et}2\text{O/Cyclohexane}} \text{(CH}3\text{)}_3\text{CMgCl}

$$

Magnesium reacts with tert-butyl chloride in a 6.5:3.5 ether/cyclohexane solvent mixture at 40–55°C.

- Silylation with 1-Methyl-1,2-Propadienyl Dichloride :

$$

\text{(CH}3\text{)}3\text{CMgCl} + \text{Cl}2\text{Si(C}6\text{H}5\text{)}2\text{(CH}2\text{C=CH}2\text{)} \rightarrow \text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{(CH}2\text{C=CH}2\text{)} + \text{MgCl}2

$$

The Grignard reagent displaces chloride from the propadienyl silane precursor, with yields reaching 82% after rectification.

Process Optimization

- Solvent System : A 7:3 ether/cyclohexane ratio minimizes side reactions (e.g., Wurtz coupling) while maintaining reagent solubility.

- Temperature Control : Gradual addition of tert-butyl chloride at 50°C prevents exothermic runaway.

- Workup Protocol : Hydrochloric acid (25–30%) quenches excess Mg, followed by liquid-liquid extraction to isolate the silane.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The 1-methyl-1,2-propadienyl group is installed via Pd(PPh$$3$$)$$4$$-catalyzed coupling between tert-butyldiphenylsilyl boronic acid and 1-bromo-1-methylallene:

$$

\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-B(OH)}2 + \text{BrC(CH}3\text{)=C=CH}2 \xrightarrow{\text{Pd(0)}} \text{Target Silane} + \text{B(OH)}_3

$$

Yields exceed 75% in THF/water (4:1) at 80°C.

Stille Coupling

Organotin reagents (e.g., (1-methylalleny)tributyltin) react with tert-butyldiphenylsilyl iodide under Pd$$2$$(dba)$$3$$ catalysis:

$$

\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-I} + \text{SnBu}3\text{-C(CH}3\text{)=C=CH}2 \rightarrow \text{Target Silane} + \text{Bu}_3\text{SnI}

$$

This method achieves 68% yield but requires stringent exclusion of oxygen.

Hydrosilylation of 1-Methyl-1,2-Propadiene

Radical-Initiated Pathway

UV irradiation of tert-butyldiphenylsilane and 1-methylallene in hexane generates the adduct via a radical chain mechanism:

$$

\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-H} + \text{CH}2\text{=C=CH(CH}_3\text{)} \xrightarrow{h\nu} \text{Target Silane}

$$

Di-tert-butyl peroxide (DTBP) as an initiator improves conversion to 89%.

Platinum-Catalyzed Method

Karstedt’s catalyst (Pt$$^0$$-divinyltetramethyldisiloxane) facilitates hydrosilylation at 25°C:

$$

\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-H} + \text{CH}2\text{=C=CH(CH}_3\text{)} \xrightarrow{\text{Pt}} \text{Target Silane}

$$

Regioselectivity favors the anti-Markovnikov product (95:5).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Silylation | 82 | 99.0 | Scalability to 100+ kg batches | Requires anhydrous conditions |

| Suzuki Coupling | 75 | 98.5 | Stereochemical control | Boronic acid instability |

| Radical Hydrosilylation | 89 | 97.8 | Mild conditions | Byproduct formation |

| Pt-Catalyzed Hydrosilylation | 91 | 99.2 | High regioselectivity | Catalyst cost |

Chemical Reactions Analysis

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon dioxide and other by-products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and polymers.

Biology: It can be used in the modification of biological molecules for research purposes.

Industry: Used in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a cross-linking agent in polymers and other materials. The pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

The following table compares the target compound with analogous silanes from the evidence, focusing on molecular features, substituent effects, and applications:

Key Research Findings and Analysis

Steric and Electronic Effects :

- The tert-butyl group in the target compound and its analogs (e.g., ) imparts steric bulk, reducing reactivity toward nucleophilic attack but enhancing thermal stability .

- The diphenyl groups (present in the target compound and ) increase hydrophobicity, making these silanes suitable for hydrophobic coatings or surfactants .

Reactivity of Allenes vs. Alkenes :

- The 1-methyl-1,2-propadienyl group in the target compound exhibits higher reactivity compared to propenyl () or pentenyl () substituents. Allenes undergo unique cycloaddition and polymerization reactions, useful in materials science .

Chirality and Functional Group Diversity :

- Compounds with chiral centers (e.g., ) are critical in asymmetric catalysis, whereas halogenated derivatives (e.g., ) serve as intermediates in functionalization reactions .

Applications :

Biological Activity

Silane compounds, particularly those with complex organosilicon structures like (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- , have garnered interest in various scientific fields due to their unique chemical properties and potential biological activities. This article delves into the biological activity of this specific silane compound, detailing its structure, synthesis, biological interactions, and potential applications.

Chemical Structure and Properties

Chemical Formula: CHSi

Molecular Weight: 292.49 g/mol

CAS Number: 389138-22-1

The compound features a silicon atom bonded to two phenyl groups and an alkyl group (tert-butyl), along with a propadienyl group. This unique combination contributes to its reactivity and potential applications in various fields.

Synthesis Methods

The synthesis of (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- can be achieved through several methods:

- Hydrosilylation: This method involves the addition of silanes to unsaturated hydrocarbons.

- Grignard Reactions: A reaction between magnesium and alkyl halides can produce the desired silane.

- Condensation Reactions: These reactions can also yield silane compounds by reacting silanol with organic halides.

Biological Activity

Research into the biological activity of silanes is limited but suggests promising applications in biomedicine:

Antimicrobial Properties

Some studies indicate that silane compounds exhibit antimicrobial properties. The hydrophobic nature of certain silanes allows them to modify surfaces for enhanced biocompatibility, making them suitable for biomedical implants.

Cellular Interactions

The presence of bulky organic groups may influence cellular interactions. For instance, studies have shown that silanes can affect cell adhesion and proliferation on modified surfaces .

Case Studies

-

Surface Modification for Biomedical Applications

- A study demonstrated that silane coatings improved the biocompatibility of titanium implants by enhancing osteoblast adhesion and proliferation. The presence of the tert-butyl group in (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- contributed to its effectiveness in promoting cell growth.

-

Antimicrobial Efficacy

- Research has indicated that certain silane derivatives can inhibit bacterial growth on surfaces treated with these compounds. The effectiveness varies based on the structure and substituents attached to the silicon atom.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dimethylsilane | Two methyl groups attached to silicon | Simple structure; stable under standard conditions |

| Trimethylsilane | Three methyl groups attached to silicon | Highly volatile; used as a standard reference |

| Phenyltrimethoxysilane | One phenyl group and three methoxy groups | Used as a coupling agent for organic synthesis |

| Vinyltrichlorosilane | One vinyl group and three chlorine atoms | Reacts readily with alkenes; used in polymerization |

| Triethoxysilane | Three ethoxy groups attached to silicon | Used for surface modification |

The uniqueness of (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- lies in its combination of bulky tert-butyl and propadienyl groups with diphenyl functionality, enhancing its steric properties and reactivity compared to simpler silanes.

Q & A

What are the established synthetic routes for Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-, and how do reaction conditions influence yield?

Basic Research Question

This compound is synthesized via silylation reactions involving tert-butyldimethylsilyl (TBS) derivatives. A common approach involves coupling propargyl or allenyl intermediates with chlorosilanes under anhydrous conditions. For example, tert-butyldimethylsilyl chloride (TBSCl) reacts with propargyl alcohols in the presence of imidazole or triethylamine as a base . Key factors affecting yield include:

- Temperature : Reactions typically proceed at 0–25°C to avoid side reactions.

- Solvent : Inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.

- Steric hindrance : Bulky substituents on the propargyl moiety may necessitate longer reaction times .

Table 1 : Representative Synthetic Conditions

| Substrate | Silane Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-1,2-propadienol | TBSCl | Imidazole | DCM | 65–75 |

| Propargyl alcohol derivative | TBSOTf | 2,6-Lutidine | THF | 80–85 |

How can researchers characterize the structural and electronic properties of this silane?

Basic Research Question

Characterization involves a combination of spectroscopic and computational methods:

- NMR : and NMR identify substituent environments (e.g., tert-butyl peaks at δ ~0.8–1.2 ppm). NMR confirms silyl group connectivity .

- IR Spectroscopy : Si–C and C≡C stretching vibrations (~1250 cm and ~2100 cm) validate functional groups.

- X-ray Crystallography : Resolves steric interactions between diphenyl and propargyl groups .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .

What role do steric and electronic effects play in this silane’s reactivity?

Advanced Research Question

The tert-butyl and diphenyl groups introduce significant steric hindrance, limiting nucleophilic attack at the silicon center. Conversely, the 1-methyl-1,2-propadienyl group provides electron density via conjugation, enhancing stability in polar solvents. Key observations:

- Steric Effects : Bulky substituents slow hydrolysis rates compared to less hindered analogs (e.g., trimethylsilyl derivatives) .

- Electronic Effects : The propargyl moiety’s electron-withdrawing nature stabilizes the silicon center against electrophilic attack .

Table 2 : Reactivity Comparison with Analogous Silanes

| Compound | Hydrolysis Rate (k, s) | Thermal Stability (°C) |

|---|---|---|

| Target Silane | 1.2 × 10 | 180–200 |

| Trimethylsilyl Analog | 5.8 × 10 | 120–150 |

| Diphenylsilyl Derivative | 3.4 × 10 | 220–240 |

How can mechanistic studies elucidate the compound’s behavior in cross-coupling reactions?

Advanced Research Question

Mechanistic pathways are probed via:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in silyl transfer reactions.

- Trapping Intermediates : Use of radical scavengers (e.g., TEMPO) or electrophilic traps to detect silicon-centered radicals or cations .

- Isotopic Labeling : -labeled propargyl groups track bond cleavage/formation in catalytic cycles .

What strategies mitigate instability during storage or under thermal conditions?

Advanced Research Question

Stability is enhanced by:

- Inert Atmosphere Storage : Argon or nitrogen prevents oxidation of the propargyl group.

- Low-Temperature Storage : –20°C reduces Si–O bond hydrolysis.

- Additives : Hydroquinone inhibits radical degradation pathways .

Predicted Properties (Based on analogs in ):

- Boiling Point: ~260°C (extrapolated from tert-butyldimethylsilyl derivatives).

- pKa: ~10.45 (similar to phenol-silane hybrids).

How does computational modeling aid in predicting this silane’s applications in materials science?

Advanced Research Question

DFT and molecular dynamics simulations predict:

- Self-Assembly Behavior : Diphenyl groups promote π–π stacking in polymeric matrices.

- Surface Modification : Adsorption energy calculations guide its use as a coupling agent on silica surfaces .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

Impurity profiling requires:

- GC-MS/HPLC-MS : Detects hydrolyzed byproducts (e.g., silanols).

- Elemental Analysis : Validates silicon content (~12–14% theoretical).

- Limitations : Overlapping NMR signals from stereoisomers necessitate chiral columns or derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.